molecular formula C17H19ClN2O5 B3406975 2-(Nicotinamido)ethyl 2-(4-methoxyphenoxy)acetate hydrochloride CAS No. 474262-39-0

2-(Nicotinamido)ethyl 2-(4-methoxyphenoxy)acetate hydrochloride

Cat. No.: B3406975
CAS No.: 474262-39-0
M. Wt: 366.8 g/mol
InChI Key: QZUMTSHLBAHVTC-UHFFFAOYSA-N
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Description

2-(Nicotinamido)ethyl 2-(4-methoxyphenoxy)acetate hydrochloride is a synthetic organic compound that combines nicotinamide, a form of vitamin B3, with a methoxyphenoxy acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nicotinamido)ethyl 2-(4-methoxyphenoxy)acetate hydrochloride typically involves a multi-step process:

    Formation of 2-(4-methoxyphenoxy)acetic acid: This can be achieved by reacting 4-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Esterification: The resulting 2-(4-methoxyphenoxy)acetic acid is then esterified with 2-(nicotinamido)ethanol using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Hydrochloride Formation: The final step involves converting the ester into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using similar reaction conditions but with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nicotinamide moiety, potentially converting it to dihydronicotinamide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, where the methoxyphenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydronicotinamide derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(Nicotinamido)ethyl 2-(4-methoxyphenoxy)acetate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound is studied for its potential role in modulating enzymatic activities. The nicotinamide moiety is known to be involved in redox reactions, which are crucial in cellular metabolism.

Medicine

In medicine, research is focused on its potential as a therapeutic agent. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of metabolic disorders and neurodegenerative diseases.

Industry

Industrially, the compound could be used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 2-(Nicotinamido)ethyl 2-(4-methoxyphenoxy)acetate hydrochloride involves its interaction with cellular enzymes and receptors. The nicotinamide moiety can participate in redox reactions, influencing cellular energy metabolism. Additionally, the methoxyphenoxy group may interact with specific protein targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler form of vitamin B3, involved in redox reactions.

    4-Methoxyphenoxyacetic acid: A precursor in the synthesis of the compound.

    Nicotinamide riboside: Another nicotinamide derivative with potential therapeutic applications.

Uniqueness

2-(Nicotinamido)ethyl 2-(4-methoxyphenoxy)acetate hydrochloride is unique due to its combined structure, which allows it to participate in a variety of chemical reactions and interact with multiple biological targets. This dual functionality makes it a versatile compound in both research and potential therapeutic applications.

Properties

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl 2-(4-methoxyphenoxy)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5.ClH/c1-22-14-4-6-15(7-5-14)24-12-16(20)23-10-9-19-17(21)13-3-2-8-18-11-13;/h2-8,11H,9-10,12H2,1H3,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUMTSHLBAHVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)OCCNC(=O)C2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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